Methyl 2,6-difluoro-3-propoxybenzoate

Description

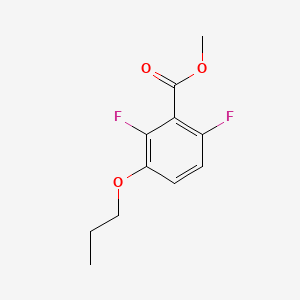

Methyl 2,6-difluoro-3-propoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at the 2- and 6-positions and a propoxy group at the 3-position. This compound is structurally distinct due to the combination of electron-withdrawing fluorine atoms and the ether-linked propoxy moiety, which influence its physicochemical properties, such as lipophilicity, metabolic stability, and reactivity.

Properties

Molecular Formula |

C11H12F2O3 |

|---|---|

Molecular Weight |

230.21 g/mol |

IUPAC Name |

methyl 2,6-difluoro-3-propoxybenzoate |

InChI |

InChI=1S/C11H12F2O3/c1-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15-2/h4-5H,3,6H2,1-2H3 |

InChI Key |

MDQBBUUQLMPZST-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)F)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Etherification via Williamson Ether Synthesis

The most common and efficient method to prepare this compound is the Williamson ether synthesis , which involves the nucleophilic substitution of the phenolic hydroxyl group with a propyl halide or sulfonate ester under basic conditions.

- Reactants: Methyl 2,6-difluoro-3-hydroxybenzoate, propyl bromide or propyl tosylate, and a base such as potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents like acetone, dimethylformamide (DMF), or tetrahydrofuran (THF).

- Conditions: Reflux or elevated temperature for several hours to ensure complete conversion.

- Work-up: Filtration to remove inorganic salts, solvent evaporation, and purification by recrystallization or column chromatography.

- Methyl 4-hydroxybenzoate derivatives were alkylated with alkyl halides using potassium carbonate in acetone under reflux for 16 hours, followed by filtration and solvent removal to yield the alkoxybenzoate.

- Similar conditions are applicable for methyl 2,6-difluoro-3-hydroxybenzoate, with propyl bromide as the alkylating agent to yield this compound.

Mitsunobu Reaction

An alternative method is the Mitsunobu reaction , which allows ether formation under mild conditions and is especially useful for sensitive substrates.

- Reactants: Methyl 2,6-difluoro-3-hydroxybenzoate, propanol, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD).

- Solvent: Anhydrous tetrahydrofuran (THF).

- Conditions: Stirring at room temperature or slightly elevated temperature for 16 hours.

- Work-up: Removal of solvents and purification by chromatography.

This method has been reported for similar hydroxybenzoate substrates to produce alkoxybenzoates with high yields and selectivity.

Nucleophilic Substitution via Alkoxide Formation

In some protocols, the phenol is first deprotonated to form a phenolate ion, which then reacts with an alkyl halide.

- Base: Potassium hydroxide or sodium hydride.

- Solvent: Ethanol, water, or mixed solvents.

- Temperature: Reflux conditions for 1–3 hours.

- Isolation: Acidification to precipitate the product, filtration, and recrystallization.

This method is similar to the Williamson ether synthesis but may involve aqueous or alcoholic media.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate, sodium hydride, KOH | Strong bases preferred for phenol deprotonation |

| Alkylating Agent | Propyl bromide, propyl tosylate | Alkyl halides or sulfonates effective |

| Solvent | Acetone, DMF, THF | Polar aprotic solvents enhance reaction |

| Temperature | Room temperature to reflux (50–80°C) | Reflux improves conversion |

| Reaction Time | 1–16 hours | Longer times ensure complete etherification |

| Work-up | Filtration, acidification, recrystallization | Purification by chromatography if needed |

| Yield | Typically 70–95% | High yields reported with optimized conditions |

Representative Experimental Procedure

Synthesis of this compound via Williamson Ether Synthesis:

- Dissolve methyl 2,6-difluoro-3-hydroxybenzoate (1 eq) and potassium carbonate (2 eq) in dry acetone.

- Add propyl bromide (1.2 eq) dropwise under nitrogen atmosphere.

- Heat the reaction mixture under reflux for 12–16 hours with stirring.

- Cool the mixture and filter off inorganic salts.

- Evaporate the solvent under reduced pressure.

- Purify the crude product by flash chromatography using dichloromethane as the eluent.

- Recrystallize the purified product from ethanol to obtain this compound as a white crystalline solid.

Analytical Characterization

- NMR Spectroscopy:

- $$^{1}H$$ NMR shows characteristic signals for the propoxy group (triplet for CH3, multiplets for CH2) and aromatic protons.

- $$^{19}F$$ NMR confirms the presence of two fluorine atoms at positions 2 and 6.

- Mass Spectrometry:

- Molecular ion peak consistent with C11H12F2O3.

- Melting Point:

- Reported melting points vary depending on purity but typically in the range of 70–90°C.

- Infrared Spectroscopy:

- Ester carbonyl stretch near 1735 cm$$^{-1}$$.

- C–O–C ether stretch around 1100–1200 cm$$^{-1}$$.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Williamson Ether Synthesis | Methyl 2,6-difluoro-3-hydroxybenzoate, propyl bromide, K2CO3 | Acetone, DMF | Reflux, 12–16 h | 80–95 | Simple, high yield | Requires strong base, heating |

| Mitsunobu Reaction | Methyl 2,6-difluoro-3-hydroxybenzoate, propanol, PPh3, DIAD | THF | RT, 16 h | 70–90 | Mild conditions, selective | Expensive reagents, byproducts |

| Alkoxide Substitution | Methyl 2,6-difluoro-3-hydroxybenzoate, propyl halide, KOH | Ethanol, water | Reflux, 1–3 h | 75–85 | Straightforward | Aqueous conditions may affect purity |

Research Findings and Notes

- The presence of electron-withdrawing fluorine atoms at the 2 and 6 positions enhances the acidity of the phenolic hydroxyl, facilitating deprotonation and ether formation.

- Careful control of temperature and reaction time is necessary to avoid side reactions such as hydrolysis of the ester or cleavage of the ether bond under harsh conditions.

- The choice of solvent and base significantly impacts the reaction rate and yield; polar aprotic solvents and mild bases favor cleaner reactions.

- Purification by recrystallization or chromatography is essential to remove unreacted starting materials and byproducts, especially triphenylphosphine oxide in Mitsunobu reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-3-propoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2,6-difluoro-3-propoxybenzoic acid and methanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide derivative.

Hydrolysis: The major products are 2,6-difluoro-3-propoxybenzoic acid and methanol.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,6-difluoro-3-propoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2,6-difluoro-3-propoxybenzoate exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares Methyl 2,6-difluoro-3-propoxybenzoate with structurally related methyl benzoate derivatives, emphasizing substituent effects and applications.

Substituent Configuration and Molecular Properties

Key Observations :

- Fluorine vs. Sulfonylurea: Unlike sulfonylurea-containing analogs (e.g., metsulfuron methyl ester), this compound lacks the sulfonylurea bridge critical for herbicidal activity via acetolactate synthase (ALS) inhibition .

- Propoxy vs. Methoxy/Ethoxy : The longer propoxy chain increases steric bulk and lipophilicity compared to methoxy or ethoxy groups, which may alter binding affinity to biological targets or solubility in aqueous systems.

Physicochemical Stability

- Fluorine Impact: The electron-withdrawing nature of fluorine increases resistance to hydrolysis and photodegradation compared to non-fluorinated esters. This trait is advantageous in formulations requiring prolonged environmental activity.

- Ester Group Reactivity : The benzoate ester is susceptible to enzymatic hydrolysis (e.g., esterases), but fluorine substitution at the 2- and 6-positions may sterically hinder such reactions, extending half-life relative to unfluorinated analogs.

Analytical Methods for Comparison

Gas chromatography (GC) and mass spectrometry (MS), as demonstrated in the analysis of methyl esters of diterpenoid resins , are applicable for characterizing this compound and its analogs. Retention times and fragmentation patterns can differentiate substituent effects (e.g., fluorine-induced mass shifts).

Q & A

Basic Research Question

- ¹H NMR : Peaks at δ 1.0–1.2 ppm (propoxy CH₃), δ 3.8–4.2 ppm (OCH₃ and OCH₂), and δ 6.5–7.5 ppm (aromatic protons).

- ¹⁹F NMR : Two distinct signals for 2- and 6-fluorine atoms, with coupling constants indicating para/meta relationships .

- IR spectroscopy : Ester carbonyl stretch ~1720 cm⁻¹ and C-F stretches ~1200 cm⁻¹ .

How does the propoxy group in this compound affect its potential as a pesticide intermediate compared to other alkoxy substituents?

Advanced Research Question

The propoxy group enhances lipophilicity, improving membrane permeability in agrochemical targets. Compared to methoxy or ethoxy groups:

- Longer alkyl chains (e.g., propoxy) reduce hydrolysis rates, increasing environmental persistence .

- Steric effects : Propoxy’s bulk may hinder binding to non-target enzymes, reducing off-target toxicity.

Structure-activity relationship (SAR) studies using analogs (e.g., methyl 4-methoxybenzoate derivatives) are critical for optimizing bioactivity .

How can researchers resolve contradictions in reported reaction yields for fluorinated benzoate derivatives?

Advanced Research Question

Yield discrepancies often arise from:

- Purity of starting materials : Impurities in triazine or phenol reagents can skew stoichiometry .

- Work-up efficiency : Incomplete precipitation or solvent residues may inflate yields artificially .

- Analytical method bias : GC vs. HPLC purity assessments (e.g., >95.0% vs. >98.0%) reflect different detection limits .

Standardized protocols (e.g., ISO guidelines) and triplicate trials are recommended for reproducibility.

What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Models Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates solvation effects and steric interactions during ester hydrolysis.

- Retrosynthesis software (e.g., Chematica): Proposes viable synthetic pathways based on analogous triazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.